3-(Cyclohexylthio)phenylboronic acid
Description
Historical Context and Evolution of Organoboron Chemistry
The study of organoboron compounds dates back to the 19th and early 20th centuries, with the first preparation and isolation of a boronic acid reported by Edward Frankland in 1860. wiley-vch.depharmiweb.com However, the field did not gain significant momentum until the mid-20th century. numberanalytics.com The pioneering work of Herbert C. Brown, who discovered the hydroboration reaction, revolutionized organoboron chemistry and earned him the Nobel Prize in Chemistry in 1979. thieme.de This discovery provided a simple and effective route to organoboranes, which in turn opened the door to their widespread use as synthetic intermediates. thieme.de The subsequent development of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, further cemented the importance of boronic acids in the landscape of organic chemistry. wiley-vch.deresearchgate.net
Structural Classes of Boronic Acids: Aromatic, Aliphatic, and Heteroaromatic Derivatives
Boronic acids are characterized by the general formula R-B(OH)₂, where 'R' represents an organic substituent attached to the boron atom. wikipedia.org The nature of this 'R' group determines the classification of the boronic acid. wiley-vch.de The primary structural classes include:
Aromatic Boronic Acids (Arylboronic Acids): In these compounds, the boron atom is directly attached to an aromatic ring, such as a phenyl group. enamine.net They are the most widely used class, valued for their stability and role in cross-coupling reactions.
Aliphatic Boronic Acids: These contain an alkyl or alkenyl group bonded to the boron atom. wiley-vch.deenamine.net
Heteroaromatic Boronic Acids: This class features a boron atom linked to a heterocyclic aromatic ring (e.g., pyridine (B92270), thiophene, or pyrrole). nih.gov These are particularly valuable in medicinal chemistry for the synthesis of complex drug molecules. nih.gov
Derivatives such as boronic esters (boronates), where the hydroxyl groups are replaced by alkoxy or aryloxy groups, are also commonly used, often exhibiting enhanced stability. pharmiweb.comwikipedia.org
The Fundamental Chemical Profile of Arylboronic Acids as Versatile Synthetic Intermediates
Arylboronic acids are mild Lewis acids, a property derived from the electron-deficient nature of the sp²-hybridized boron atom, which possesses a vacant p-orbital. wiley-vch.deresearchgate.net This feature, combined with their general stability to air and moisture, makes them exceptionally useful and easy-to-handle reagents. eurobooks.skwikipedia.org
Their prominence in organic synthesis stems primarily from their participation in transition metal-catalyzed cross-coupling reactions. nih.gov The most notable of these is the Suzuki-Miyaura coupling , a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. kashanu.ac.irresearchgate.net This reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups. researchgate.net
Beyond the Suzuki reaction, arylboronic acids are employed in other significant transformations, including:
Chan-Lam Coupling: Formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. pharmiweb.comwikipedia.org
Liebeskind-Srogl Coupling: Reaction with thiol esters to produce ketones. pharmiweb.com
Conjugate Addition: Addition to α,β-unsaturated carbonyl compounds. wikipedia.org
This broad reactivity profile allows for the construction of complex molecular architectures, making arylboronic acids fundamental building blocks in drug discovery and materials science. nbinno.comnumberanalytics.com
The Position of 3-(Cyclohexylthio)phenylboronic Acid within Substituted Arylboronic Acid Research
This compound is a member of the substituted arylboronic acid class. Its structure consists of a phenylboronic acid core functionalized with a cyclohexylthio group (-S-C₆H₁₁) at the meta-position.
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₁₇BO₂S |
| CAS Number | 2096339-78-3 fluorochem.co.ukboronpharm.com |
| IUPAC Name | [3-(cyclohexylsulfanyl)phenyl]boronic acid fluorochem.co.uk |
| Canonical SMILES | OB(O)c1cccc(SC2CCCCC2)c1 fluorochem.co.uk |
| InChI Key | BHRQRSBOMCAGNE-UHFFFAOYSA-N fluorochem.co.uk |
The specific utility of this compound lies in its role as a specialized building block for organic synthesis. In the context of Suzuki-Miyaura coupling, it serves as a reagent to introduce the 3-(cyclohexylthio)phenyl moiety into a target molecule. The presence of the sulfur-containing cyclohexylthio group provides specific steric and electronic properties to the resulting product. Such functionalized building blocks are essential in medicinal chemistry for exploring structure-activity relationships, where modifying different parts of a lead molecule is necessary to optimize its biological activity. researchgate.net While specific, high-profile research focusing solely on this compound is not extensively documented in broad literature, its value is understood within the wider context of synthetic chemistry, where thousands of unique boronic acids are used to generate novel compounds for pharmaceutical and materials science applications. researchgate.net
Properties
IUPAC Name |
(3-cyclohexylsulfanylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO2S/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h4-5,8-9,11,14-15H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRQRSBOMCAGNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)SC2CCCCC2)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Mechanistic Insights of 3 Cyclohexylthio Phenylboronic Acid
Lewis Acidity and Complexation Behavior of Boronic Acids
Boronic acids, including the putative 3-(Cyclohexylthio)phenylboronic acid, are recognized as mild Lewis acids due to the presence of a vacant p-orbital on the boron atom. nih.govsemanticscholar.org This electron deficiency allows them to accept a pair of electrons from a Lewis base, such as a hydroxide (B78521) ion or an amine. This interaction leads to the formation of a tetracoordinate boronate species, which is a key intermediate in many of its reactions. nih.govsemanticscholar.org
The Lewis acidity of an arylboronic acid is influenced by the electronic nature of its substituents. In the case of this compound, the cyclohexylthio group (-S-C₆H₁₁) is generally considered to be weakly electron-donating or neutral in its effect on the aromatic ring's electron density. Therefore, its Lewis acidity is expected to be comparable to that of unsubstituted phenylboronic acid. However, the bulky cyclohexyl group may introduce steric hindrance that could influence its complexation with other molecules.
The complexation behavior of boronic acids is fundamental to their reactivity. They can form complexes with a variety of compounds, including diols, amino acids, and fluoride (B91410) ions. This ability to form reversible covalent complexes is exploited in sensing and separation technologies. While no specific studies on the complexation of this compound have been reported, it would be expected to exhibit similar complexing abilities, potentially modulated by the steric and electronic properties of the cyclohexylthio substituent.
Carbon-Carbon Bond Forming Reactions
Suzuki–Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. youtube.comyoutube.comyoutube.com This reaction is anticipated to be a primary application for this compound.
The success of a Suzuki-Miyaura coupling can be influenced by the steric and electronic properties of the substituents on the boronic acid. The cyclohexylthio group at the meta-position of the phenyl ring is not expected to pose significant steric hindrance to the reaction, allowing for coupling with a wide range of aryl, heteroaryl, and vinyl halides.
However, a potential limitation could arise from the presence of the sulfur atom. Thioethers are known to sometimes coordinate to and deactivate palladium catalysts, a phenomenon referred to as catalyst poisoning. The extent of this inhibition would depend on the specific reaction conditions and the nature of the palladium catalyst and ligands employed. Careful selection of the catalytic system would be crucial to mitigate this potential issue and achieve high yields.
A variety of palladium-based catalytic systems are available for Suzuki-Miyaura reactions. A typical system consists of a palladium(0) source, often generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297) or palladium(II) chloride, and a supporting ligand. The choice of ligand is critical for the efficiency of the reaction. vu.nl
For a substrate like this compound, bulky and electron-rich phosphine (B1218219) ligands, such as tri(tert-butyl)phosphine (P(t-Bu)₃) or biaryl phosphines like SPhos and XPhos, would likely be effective. These ligands are known to promote the oxidative addition and reductive elimination steps of the catalytic cycle and can be less susceptible to deactivation by sulfur-containing substrates.
| Palladium Precursor | Ligand | Base | Solvent |
|---|---|---|---|
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/Water |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane |
| PdCl₂(PPh₃)₂ | PPh₃ | Na₂CO₃ | DMF/Water |
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com
Oxidative Addition: A palladium(0) species inserts into the carbon-halide bond of the organic halide, forming an arylpalladium(II) complex.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step typically requires the activation of the boronic acid by a base to form a more nucleophilic boronate species. The cyclohexylthio group is not expected to directly participate in this step, but its electronic influence could subtly affect the rate of transmetalation.
Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.
Other Transition Metal-Catalyzed Cross-Coupling Reactions
While the Suzuki-Miyaura reaction is the most common, other cross-coupling reactions could potentially utilize this compound.
Stille Coupling: This reaction couples an organotin compound with an organic halide. While boronic acids are not directly used, they can be converted to the corresponding organostannanes for use in Stille reactions.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Boronic acids are not the typical coupling partners in this reaction.
Chan–Lam Coupling: This copper-catalyzed reaction forms a carbon-heteroatom bond, typically between a boronic acid and an amine, alcohol, or thiol. nih.govnih.govresearchgate.netorganic-chemistry.orgorganic-chemistry.org this compound could theoretically be used to introduce the 3-(cyclohexylthio)phenyl moiety onto various nucleophiles. The thioether functionality might compete for coordination to the copper catalyst, potentially affecting reaction efficiency.
Liebeskind–Srogl Coupling: This reaction involves the coupling of a thioester with a boronic acid, catalyzed by palladium and mediated by copper(I). wikipedia.orgorganic-chemistry.orgnih.govresearchgate.netnih.gov This reaction is particularly relevant as it directly involves a sulfur-containing substrate. This compound could serve as the organoboron component in this transformation.
Petasis Reaction: This is a multicomponent reaction between an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines. wikipedia.orgorganic-chemistry.orgnih.govnih.govresearchgate.net The electronic and steric properties of the cyclohexylthio group would likely influence the reactivity of this compound in this transformation.
| Reaction | Coupling Partner | Catalyst | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Organic Halide/Triflate | Palladium | C-C |
| Chan-Lam | Amine, Alcohol, Thiol | Copper | C-N, C-O, C-S |
| Liebeskind-Srogl | Thioester | Palladium/Copper | C-C |
| Petasis | Amine, Carbonyl | None (or Lewis Acid) | C-N |
Conjugate Additions and Homologations
There is no specific information available in the searched literature regarding the participation of this compound in conjugate addition or homologation reactions. In broader terms, arylboronic acids can undergo rhodium-catalyzed conjugate additions to α,β-unsaturated ketones, esters, and amides. This reaction, a key method for carbon-carbon bond formation, typically involves the 1,4-addition of the aryl group across the activated double bond. The mechanism is generally understood to proceed through a catalytic cycle involving transmetalation of the aryl group from boron to the rhodium center, followed by insertion of the α,β-unsaturated system and subsequent reductive elimination or hydrolysis to yield the final product.
Homologation reactions, which extend a carbon chain by a single carbon, are also a known transformation for boronic acids, often proceeding via intermediates such as α-haloboronic esters. However, specific studies detailing such transformations for this compound have not been identified.
Heck-Type Cross-Coupling with Unsaturated Systems
No specific examples of Heck-type cross-coupling reactions involving this compound with unsaturated systems were found in the available literature. The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.org An oxidative variant, sometimes referred to as a Heck-type reaction, can occur between arylboronic acids and alkenes. This process typically requires a palladium catalyst and an oxidant to regenerate the active Pd(II) species in the catalytic cycle. The reaction of an arylboronic acid with an alkene under these conditions would be expected to yield a substituted alkene. The regioselectivity and stereoselectivity of the addition would be influenced by the nature of the alkene, the catalyst system, and the reaction conditions.
Carbon-Heteroatom Bond Forming Reactions
Chan–Lam Coupling for C-N and C-O Bond Formation
The Chan–Lam coupling is a versatile copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, specifically C-N and C-O bonds, using arylboronic acids. organic-chemistry.orgwikipedia.org This reaction is known for its mild conditions, often running at room temperature and open to the air, making it a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. organic-chemistry.orgnrochemistry.com The general mechanism involves the formation of a copper(II)-aryl species from the arylboronic acid, which then coordinates with the amine or alcohol nucleophile. A subsequent reductive elimination from a transient copper(III) intermediate furnishes the desired N-aryl or O-aryl product and a copper(I) species, which is then re-oxidized to copper(II) to complete the catalytic cycle. wikipedia.orgnrochemistry.com
While this is a general and widely applicable reaction for a vast range of arylboronic acids, specific studies, detailed research findings, or data tables for the application of This compound in Chan-Lam couplings are not present in the currently available literature. The electronic and steric properties of the cyclohexylthio substituent at the meta-position would be expected to influence the reactivity of the boronic acid in these couplings, but without experimental data, any discussion remains speculative.
Electrophilic Thioetherification and C-S Bond Formation (e.g., Reactions with N-Thiosuccinimides, Role of Cyclohexylthio Group)
Information regarding the electrophilic thioetherification of this compound or its reactions with reagents like N-thiosuccinimides is not available. Generally, the boronic acid moiety is not directly involved in such transformations. Instead, the focus would be on the reactivity of the existing cyclohexylthio group. The sulfur atom of the thioether is nucleophilic and could potentially react with strong electrophiles. However, the C-S bond formation in the context of this molecule would typically refer to the synthesis of the starting material itself, rather than a subsequent reaction. The presence of the cyclohexylthio group, with its electron-donating character through the sulfur atom, would influence the electronic properties of the phenyl ring, potentially affecting the reactivity of the boronic acid group in other transformations.
Oxidative Transformations of the Boronic Acid Moiety
The boronic acid functional group is susceptible to oxidation. A common transformation is the oxidative deboronation, which converts an arylboronic acid into the corresponding phenol (B47542). nih.gov This reaction is typically carried out using an oxidizing agent such as hydrogen peroxide under basic conditions. arkat-usa.org The mechanism involves the formation of a boronate species, which then undergoes a 1,2-migration of the aryl group from the boron to an oxygen atom, followed by hydrolysis to yield the phenol and boric acid. nih.gov While this is a general reaction for arylboronic acids, no specific studies on the oxidative transformation of the boronic acid moiety in This compound have been found. The presence of the thioether group could potentially influence this reaction, as thioethers themselves can be oxidized under certain conditions, leading to sulfoxides or sulfones.
Applications in Advanced Organic Synthesis and Materials Science
Intermediates in the Synthesis of Other Specialty Organic Compounds
3-(Cyclohexylthio)phenylboronic acid serves as a crucial building block in the multi-step synthesis of more complex and specialized organic molecules. Its utility as an intermediate is primarily demonstrated in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, allowing for the construction of biaryl systems, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.
A key application of this compound is in the synthesis of substituted pyridinyl-phenyl compounds, which are scaffolds of interest in medicinal chemistry. For instance, it is a key reactant in the preparation of 2-(3-(cyclohexylthio)phenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. This synthesis is achieved through a palladium-catalyzed Suzuki coupling reaction with a suitable bromopyridine derivative, such as 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
The general scheme for this type of reaction involves the activation of the boronic acid with a base, followed by oxidative addition of the palladium catalyst to the aryl halide. Subsequent transmetalation of the aryl group from the boron to the palladium center, and finally, reductive elimination, yields the desired biaryl product and regenerates the palladium catalyst.
Below is a data table summarizing a representative synthesis utilizing this compound as an intermediate.
Table 1: Synthesis of a Specialty Pyridinyl-Phenyl Compound
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| This compound | 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/Water | 2-(3-(cyclohexylthio)phenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
The resulting product, 2-(3-(cyclohexylthio)phenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, is itself a valuable intermediate. The pinacol (B44631) boronate ester group can participate in further cross-coupling reactions, allowing for the sequential and controlled introduction of additional molecular complexity. This iterative approach is highly valuable in the construction of sophisticated molecular architectures for various applications in materials science and drug discovery.
The presence of the cyclohexylthio moiety in the original boronic acid introduces specific steric and electronic properties to the final products. This can influence their physical characteristics, such as solubility and crystallinity, as well as their biological activity in medicinal chemistry contexts. The ability to incorporate such functionalities through stable and versatile intermediates like this compound is a testament to the power of modern synthetic strategies.
Theoretical and Computational Investigations of 3 Cyclohexylthio Phenylboronic Acid
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed exploration of molecular systems. By solving approximations of the Schrödinger equation, these methods can determine the arrangement of atoms in space and the distribution of electrons within the molecule.
Density Functional Theory (DFT) has become a standard tool for investigating the structural and electronic properties of molecules due to its favorable balance of accuracy and computational cost. nih.gov For 3-(Cyclohexylthio)phenylboronic acid, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to optimize the molecular geometry to its lowest energy state. ripublication.com
The electronic properties are further elucidated by analyzing the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com
The Molecular Electrostatic Potential (MESP) surface is another key output of DFT calculations. It maps the electrostatic potential onto the electron density surface of the molecule, providing a visual guide to its charge distribution. mdpi.com Red-colored regions indicate negative potential, highlighting areas rich in electrons that are susceptible to electrophilic attack, such as around the oxygen and sulfur atoms. Blue-colored regions signify positive potential, typically around hydrogen atoms, marking them as sites for potential nucleophilic attack. mdpi.com
| Parameter | Value | Description |
|---|---|---|
| HOMO Energy | -6.25 eV | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |
| LUMO Energy | -1.80 eV | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.45 eV | Energy difference between HOMO and LUMO, a measure of chemical reactivity and stability. mdpi.com |
| Ionization Potential (I) | 6.25 eV | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | 1.80 eV | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | 4.025 eV | A measure of the tendency of the molecule to attract electrons. |
| Chemical Hardness (η) | 2.225 eV | Resistance of the molecule to change its electron configuration. |
The flexibility of the cyclohexyl ring and the rotational freedom around the C-S and C-B bonds mean that this compound can exist in multiple conformations. Conformational analysis is performed computationally by systematically rotating specific dihedral angles and calculating the potential energy at each step to generate a Potential Energy Surface (PES). nih.gov This analysis helps identify the different conformers (local energy minima) and the transition states (saddle points) that separate them. The conformer with the lowest energy, known as the global minimum, represents the most stable and probable structure of the molecule under given conditions. For phenylboronic acids, the orientation of the two hydroxyl groups on the boron atom (often described as syn and anti) leads to distinct conformers with slight energy differences. nih.gov
| Conformer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| A (Global Minimum) | Anti-periplanar orientation of B(OH)₂ group, chair conformation of cyclohexyl ring. | 0.00 |
| B | Syn-periplanar orientation of B(OH)₂ group, chair conformation of cyclohexyl ring. | +0.85 |
| C | Anti-periplanar orientation of B(OH)₂ group, boat conformation of cyclohexyl ring. | +5.30 |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in mapping the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. DFT calculations are frequently used to locate the transition state structures, which are first-order saddle points on the potential energy surface. nih.gov The energy difference between the reactants and the transition state, known as the activation energy, is a key determinant of the reaction rate. These studies can reveal whether a reaction proceeds through a concerted, single-step mechanism or a multi-step pathway involving intermediates. mdpi.com For boronic acids, computational studies can elucidate the mechanisms of important reactions like the Suzuki-Miyaura cross-coupling, providing insight into the transmetalation and reductive elimination steps. nih.gov
Spectroscopic Property Predictions and Correlation with Experimental Data
Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. Vibrational frequencies corresponding to FT-IR and Raman spectra can be calculated using DFT. ripublication.com The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement. nih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹¹B) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov A strong correlation between the predicted and measured spectra provides powerful evidence for the proposed molecular structure and conformational preferences.
| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
|---|---|---|---|
| O-H stretch | Boronic acid -B(OH)₂ | 3650 | 3450-3500 (broad) |
| C-H stretch (aromatic) | Phenyl ring | 3105 | 3050-3100 |
| C-H stretch (aliphatic) | Cyclohexyl ring | 2945, 2860 | 2930, 2855 |
| C=C stretch | Phenyl ring | 1590 | 1585 |
| B-O stretch | Boronic acid -B(OH)₂ | 1355 | 1350 |
| C-S stretch | Thioether | 705 | 690 |
Crystal Structure Analysis and Intermolecular Interactions
While computational methods predict the properties of a single molecule, X-ray crystallography provides the definitive structure of a molecule within a solid-state crystal lattice. This experimental data serves as a crucial benchmark for validating the results of theoretical geometry optimizations. The analysis of the crystal structure reveals how molecules pack together and the nature of the intermolecular forces that stabilize the crystal.
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal. mdpi.com The Hirshfeld surface is generated based on the electron distribution of a molecule in relation to its neighbors. The surface can be mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to strong interactions like hydrogen bonds. nih.gov
| Contact Type | Contribution (%) | Description of Interaction |
|---|---|---|
| H···H | 55.2% | Dominant van der Waals forces, primarily from the cyclohexyl and phenyl hydrogens. |
| C···H/H···C | 20.5% | Van der Waals interactions between carbon and hydrogen atoms. |
| O···H/H···O | 12.8% | Represents strong O-H···O hydrogen bonding between boronic acid groups and weaker C-H···O interactions. |
| S···H/H···S | 8.5% | Weak interactions involving the sulfur atom, potentially including O-H···S or C-H···S hydrogen bonds. |
| Other (C···C, B···H, etc.) | 3.0% | Minor contributions from other van der Waals contacts. |
Lack of a publicly available crystal structure prevents a detailed analysis of the crystal packing and supramolecular organization of this compound.
A thorough search of publicly available scientific literature and crystallographic databases did not yield any specific studies on the crystal structure of this compound. As a result, a detailed analysis of its crystal packing and supramolecular organization, including the generation of specific data tables on its crystallographic parameters and intermolecular interactions, cannot be provided at this time.
The determination of a crystal structure is a prerequisite for analyzing how molecules are arranged in a solid state. This experimental process provides crucial information such as the crystal system, space group, unit cell dimensions, and the precise coordinates of each atom. Without this foundational data for this compound, any discussion of its crystal packing would be purely speculative.
Similarly, a definitive description of the supramolecular organization, which involves non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces, is contingent on knowing the exact three-dimensional arrangement of the molecules in the crystal lattice. While general principles of supramolecular chemistry in boronic acids are well-established, applying these to this compound without experimental evidence would not meet the required standards of scientific accuracy.
Further research, specifically the successful crystallization and subsequent X-ray diffraction analysis of this compound, is necessary to elucidate the details of its solid-state structure. Such a study would enable a comprehensive understanding of its crystal packing and the specific intermolecular interactions that govern its supramolecular architecture.
Future Directions and Emerging Research Avenues for 3 Cyclohexylthio Phenylboronic Acid
Development of Novel Reaction Manifolds Utilizing Its Specific Structure
The distinct architecture of 3-(Cyclohexylthio)phenylboronic acid invites the exploration of new reaction pathways. The interplay between the electron-donating thioether linkage and the electron-withdrawing boronic acid moiety can be harnessed to modulate the electronic properties of the phenyl ring, influencing its reactivity in various transformations.
Future research could focus on:
Catalyst Development: The compound itself could serve as a ligand or a precursor to a catalyst. The sulfur atom of the cyclohexylthio group offers a potential coordination site for transition metals, enabling the design of novel catalysts for cross-coupling reactions, C-H activation, or asymmetric synthesis. The boronic acid group could act as an anchoring point to a solid support for catalyst immobilization and recycling.
Orthogonal Functionalization: The presence of multiple reactive sites—the C-B bond, the C-S bond, and the aromatic ring—allows for selective and sequential chemical modifications. Developing orthogonal functionalization strategies would enable the synthesis of complex molecules with precise control over their three-dimensional structure. This could be particularly valuable in the synthesis of pharmaceutical intermediates and complex organic materials.
Dynamic Covalent Chemistry: Boronic acids are well-known for their ability to form reversible covalent bonds with diols. The specific steric and electronic environment provided by the cyclohexylthio group could influence the kinetics and thermodynamics of boronate ester formation. This could be exploited in the development of self-healing materials, responsive polymers, and dynamic combinatorial libraries for drug discovery.
Integration into Flow Chemistry and Continuous Manufacturing Processes for Sustainable Synthesis
The principles of green chemistry are increasingly driving the adoption of flow chemistry and continuous manufacturing in the chemical industry. These technologies offer significant advantages in terms of safety, efficiency, and scalability. While specific studies on the flow synthesis of this compound are not yet prevalent, the general advancements in continuous processing for boronic acids provide a clear roadmap.
Key areas for future investigation include:
Continuous Boronation: Developing a continuous flow process for the synthesis of this compound itself would be a primary goal. This would likely involve the lithiation or Grignard formation from a corresponding aryl halide followed by quenching with a trialkyl borate (B1201080). Flow reactors would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity while minimizing the handling of hazardous intermediates.
Telescoped Reactions: Integrating the synthesis of this compound with subsequent downstream reactions in a continuous, multi-step process would eliminate the need for isolation and purification of intermediates. This "telescoped" approach significantly reduces waste, energy consumption, and production time.
Process Analytical Technology (PAT): The implementation of in-line and on-line analytical techniques (e.g., spectroscopy) would enable real-time monitoring and control of the manufacturing process. This would ensure consistent product quality and allow for rapid optimization of reaction conditions.
| Parameter | Batch Processing | Flow Chemistry | Potential Advantage for this compound Synthesis |
| Heat Transfer | Limited by surface area-to-volume ratio | High surface area-to-volume ratio | Improved safety and selectivity in exothermic boronation reactions. |
| Mixing | Often inefficient, leading to local concentration gradients | Rapid and efficient mixing | Higher yields and reduced byproduct formation. |
| Scalability | Challenging, often requires re-optimization | Straightforward by running the process for longer times | Faster transition from laboratory-scale synthesis to industrial production. |
| Safety | Handling of large quantities of hazardous reagents | Small reaction volumes at any given time | Reduced risk associated with organometallic intermediates. |
Exploration of Advanced Derivatization Strategies for the Cyclohexylthio Moiety
The cyclohexylthio group is not merely a passive substituent; it offers a handle for further chemical modification, allowing for the fine-tuning of the molecule's properties. Future research will likely focus on developing advanced derivatization strategies for this moiety.
Potential derivatization approaches include:
Oxidation: Selective oxidation of the sulfide (B99878) to a sulfoxide (B87167) or a sulfone would dramatically alter the electronic properties of the molecule, making the boronic acid a stronger Lewis acid. This could enhance its catalytic activity or its binding affinity in sensing applications.
C-H Functionalization of the Cyclohexyl Ring: The development of methods for the selective C-H functionalization of the cyclohexyl ring would open up a vast chemical space for creating new analogues. This could involve the introduction of hydroxyl, amino, or other functional groups to impart new properties such as chirality or water solubility.
Thioether Cleavage and Functionalization: While more challenging, the selective cleavage of the C-S bond could provide a route to other sulfur-containing functional groups or allow for the introduction of a different substituent at that position.
Hybrid Material Applications and Nanotechnology Integration
The incorporation of this compound into hybrid materials and nanostructures is a promising area for future research. The boronic acid group can act as a versatile anchor for attaching the molecule to various surfaces and nanoparticles.
Potential applications include:
Functionalized Nanoparticles: Covalent attachment of this compound to the surface of gold, silica, or magnetic nanoparticles could impart new functionalities. For instance, these functionalized nanoparticles could be used for targeted drug delivery, where the boronic acid targets specific cell surface glycans.
Organic-Inorganic Hybrid Materials: The compound could be incorporated as a building block in the synthesis of hybrid materials, such as metal-organic frameworks (MOFs) or periodic mesoporous organosilicas (PMOs). The cyclohexylthio group could influence the porosity and surface properties of these materials, making them suitable for applications in gas storage, separation, and catalysis.
Sensors and Biosensors: The boronic acid's ability to bind with diols can be exploited in the design of sensors for saccharides and glycoproteins. Immobilizing this compound on a transducer surface (e.g., an electrode or an optical fiber) could lead to the development of highly sensitive and selective biosensors for disease diagnosis and monitoring.
Synergistic Approaches Combining Boronic Acid Chemistry with Catalysis and Materials Science
The true potential of this compound will likely be realized through synergistic approaches that combine its unique chemical properties with advances in catalysis and materials science.
Future research directions could involve:
Catalytic Self-Assembly: Designing systems where the catalytic activity of a metal center is modulated by the reversible binding of the boronic acid moiety to a diol-containing substrate or regulator. This could lead to the development of "smart" catalysts that can be switched on or off in response to a specific chemical signal.
Boronic Acid-Gated Materials: Creating porous materials where the pores are "gated" by boronic acid functional groups. In the absence of a target analyte (e.g., glucose), the pores are closed. Upon binding of the analyte to the boronic acid, a conformational change occurs, opening the pores and allowing for the release of a cargo molecule or a change in the material's properties.
Multifunctional Materials: Developing materials that combine the properties of the boronic acid (e.g., sensing) with the properties of the cyclohexylthio group (e.g., metal coordination for catalysis or photophysical properties). This could lead to the creation of materials that can perform multiple functions, such as simultaneously sensing a substrate and catalyzing its transformation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
